molecular formula C12H16N2O2 B1319843 N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide CAS No. 926272-61-9

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B1319843
CAS No.: 926272-61-9
M. Wt: 220.27 g/mol
InChI Key: XCIVEGSOWIWKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a tetrahydrofuran ring attached to a carboxamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with tetrahydrofuran-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems for purification and quality control ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)furan-2-carboxamide
  • N-(4-Amino-2-methylphenyl)thiophene-2-carboxamide
  • N-(4-Amino-2-methylphenyl)pyrrole-2-carboxamide

Uniqueness

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to its analogs. This ring structure can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIVEGSOWIWKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204733
Record name N-(4-Amino-2-methylphenyl)tetrahydro-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926272-61-9
Record name N-(4-Amino-2-methylphenyl)tetrahydro-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926272-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methylphenyl)tetrahydro-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.